molecular formula C14H13N5OS B2903923 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide CAS No. 2034393-93-4

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2903923
CAS No.: 2034393-93-4
M. Wt: 299.35
InChI Key: MRMMYDRZHWJJBD-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C14H13N5OS and its molecular weight is 299.35. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide, is a derivative of pyrazoline . Pyrazoline compounds have been shown to have an affinity for binding to cholinesterase (AChE and BChE) active sites . This suggests that these compounds might act as a neuroprotective agent for activated-acetylcholinesterase-linked neurological disorders .

Mode of Action

The compound’s interaction with its targets results in selective inhibition potential . This means that the compound can selectively inhibit the activity of cholinesterase enzymes, potentially providing neuroprotective effects .

Biochemical Pathways

The compound’s action affects the cholinergic pathway, which involves the neurotransmitter acetylcholine and its associated enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . By inhibiting these enzymes, the compound can potentially prevent the breakdown of acetylcholine, thereby enhancing cholinergic transmission .

Pharmacokinetics

Similar compounds have shown cytotoxic activities against various cell lines , suggesting that they can be absorbed and distributed in the body to exert their effects .

Result of Action

The primary result of the compound’s action is the potential neuroprotective effect due to the inhibition of cholinesterase enzymes . This can lead to enhanced cholinergic transmission, which may be beneficial in the treatment of neurological disorders linked to acetylcholinesterase activity .

Action Environment

Environmental factors such as the presence of reactive oxygen species (ROS) can influence the compound’s action . ROS overexpression can lead to cellular damage , and the compound’s neuroprotective effects might be particularly beneficial in such conditions .

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c1-19-8-11(6-18-19)13-12(15-3-4-16-13)7-17-14(20)10-2-5-21-9-10/h2-6,8-9H,7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMMYDRZHWJJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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